
4-Chlorobenzaldehyde oxime
Overview
Description
4-Chlorobenzaldehyde oxime is an organic compound characterized by the presence of a chlorinated benzene ring and an oxime functional group
Preparation Methods
4-Chlorobenzaldehyde oxime can be synthesized through the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and involves the formation of an oxime bond between the aldehyde and hydroxylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cycloaddition Reactions
4-Chlorobenzaldehyde oxime participates in 1,3-dipolar cycloadditions with alkenes to form isoxazoline derivatives. These reactions are catalyzed by bases like triethylamine or transition metals such as dirhodium(II) acetate:
Example Reaction :
Reaction with enoldiazoacetates under dirhodium(II) acetate catalysis yields 4-styryl-5-methoxyoxazoles (82% yield) .
Substrate Scope :
Alkene Type | Product | Yield (%) | Conditions |
---|---|---|---|
Cycloheptene | Isoxazoline derivative | 75 | Triethylamine, RT |
1-Dodecene | Linear isoxazoline | 68 | Dirhodium(II) acetate |
Styrenes | 4-Styryloxazoles | 82 | 4Å molecular sieves |
Oxidative Cleavage (Deoximation)
The oxime group undergoes oxidative cleavage to regenerate 4-chlorobenzaldehyde. Methods include:
a. Bromine Gas (Br₂):
b. N-Bromophthalimide (NBP):
c. TEMPO/FeCl₃/O₂ System :
Metal Complexation
The oxime forms coordination complexes with transition metals, enhancing antibacterial activity:
Synthesis :
Reaction with metal chlorides in ethanol yields complexes:
Metal Salt | Complex Color | Antibacterial Activity (vs. E. coli) |
---|---|---|
CoCl₂ | Pale brown | 15 mm inhibition zone |
NiCl₂ | Green | 12 mm inhibition zone |
CuCl₂ | Blue | 18 mm inhibition zone |
Formation of Oxime Ethers
The oxime hydroxyl group reacts with electrophiles to form ethers:
a. Epoxyalkylation :
-
Reagents : Epichlorohydrin, base.
-
Product : (E)-4-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime (76% yield) .
b. Acid-Catalyzed Metathesis :
-
Conditions : p-Toluenesulfonic acid, 100°C.
-
Example : Exchange between 4-methoxybenzaldehyde O-(but-3-ene) oxime and 4-nitrobenzaldehyde O-hexyl oxime .
Reaction Mechanism Insights
Scientific Research Applications
Key Reactions Involving 4-Chlorobenzaldehyde Oxime
Reaction Type | Description | Common Reagents | Major Products |
---|---|---|---|
Oxidation | Converts oxime to corresponding carboxylic acid | Potassium permanganate, chromium trioxide | 4-Chlorobenzoic acid |
Reduction | Reduces oxime to amine | Sodium borohydride, lithium aluminum hydride | 4-Chlorobenzylamine |
Substitution | Participates in nucleophilic substitution reactions | Amines, thiols | Various substituted derivatives |
Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly isoxazole derivatives. The compound reacts with cyclic and acyclic alkenes in the presence of triethylamine through a 1,3-dipolar cycloaddition mechanism . This application is significant for developing pharmaceuticals and agrochemicals.
Studies have demonstrated that derivatives of this compound exhibit notable biological activities:
- Antibacterial Activity : Transition metal complexes formed with this compound have shown significant antibacterial properties against strains such as Escherichia coli. These complexes are synthesized by reacting the oxime with metal chlorides like cobalt and nickel .
- Anti-inflammatory and Anticancer Properties : Novel compounds derived from this oxime have been evaluated for their selective COX-2 inhibitory activity, demonstrating potential as anticancer agents. For instance, spiroisoxazoline derivatives containing this oxime showed promising cytotoxicity against cancer cell lines .
Case Study 1: Synthesis of Isoxazole Derivatives
A recent study focused on synthesizing isoxazole derivatives using this compound as a key starting material. The research highlighted the efficiency of the reaction conditions and characterized the products using NMR spectroscopy. The synthesized compounds were evaluated for their biological activities, revealing significant potential against various bacterial strains .
Case Study 2: Metal Complex Formation
Another investigation explored the formation of metal complexes with this compound. The study reported that these complexes not only retained the antibacterial efficacy of the parent compound but also enhanced it due to the synergistic effects of the metal ions involved. The results indicated that cobalt and nickel complexes exhibited superior activity compared to their ligands alone .
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes. The oxime group can form stable complexes with metal ions and other active sites in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
4-Chlorobenzaldehyde oxime can be compared with other similar compounds, such as:
Benzaldehyde oxime: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chlorobenzaldehyde: Lacks the oxime group, resulting in different chemical properties and uses.
4-Chlorobenzaldehyde hydrazone: Contains a hydrazone group instead of an oxime, leading to different chemical behavior and applications.
Biological Activity
4-Chlorobenzaldehyde oxime (C7H6ClNO) is an organic compound derived from 4-chlorobenzaldehyde through its reaction with hydroxylamine. It possesses a chlorinated aromatic ring and an oxime functional group, making it a significant intermediate in various synthetic applications and biological activities. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and involvement in metabolic pathways.
This compound is characterized by its chemical formula C7H6ClNO. The presence of the chlorinated aromatic ring contributes to its reactivity, while the oxime group (C=N-OH) plays a crucial role in its biological interactions.
Interaction with Enzymes
This compound notably interacts with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. This interaction leads to the formation of oximes, which serve as intermediates in synthesizing bioactive compounds. The compound can modulate enzyme activity by either inhibiting or activating their functions, depending on the binding dynamics at their active sites.
Cellular Effects
The compound influences several cellular processes:
- Gene Expression : It can alter the expression of genes involved in metabolic pathways, potentially leading to changes in cellular function.
- Cell Signaling : By interacting with specific receptors or enzymes, it may modulate cellular responses and signaling pathways.
Biochemical Pathways
This compound participates in various metabolic pathways:
- Metabolism by Cytochrome P450 : This compound is metabolized by cytochrome P450 enzymes, leading to diverse metabolic products that can influence overall cellular metabolism .
- Dosage Effects : Research indicates that the effects of this compound vary with dosage levels in animal models. Low doses may have minimal effects, while higher doses can induce significant changes or toxicity.
Study 1: Enzyme Interaction
A study demonstrated that this compound significantly affects cytochrome P450 activity. The compound was shown to inhibit certain CYP450 isoforms, leading to altered drug metabolism profiles in treated animal models.
Study 2: Gene Expression Modulation
In vitro studies revealed that exposure to this compound resulted in upregulation of genes associated with detoxification processes. This suggests a potential role in enhancing cellular resistance to xenobiotics.
Comparative Analysis
The following table summarizes the biological activities and properties of structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Methylbenzaldehyde oxime | Methyl group instead of chlorine | Different reactivity patterns |
4-Bromobenzaldehyde oxime | Bromine atom present | Potentially different antibacterial activity |
4-Nitrobenzaldehyde oxime | Nitro group included | Higher reactivity due to electron-withdrawing effects |
4-Chlorobenzaldehyde semicarbazone | Semicarbazone structure | Distinct biological activities |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-Chlorobenzaldehyde oxime?
- Method : React 4-Chlorobenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under alkaline conditions (e.g., NaOH or NaCO) in a solvent like water or ethanol. The reaction typically proceeds at room temperature or mild heating (40–60°C). Excess aldehyde can be removed by washing with sodium sulfite (30% solution) to avoid side reactions .
- Characterization : Confirm formation via H NMR (e.g., δ 8.53 ppm for the oxime proton) and C NMR (e.g., δ 149.2 ppm for the imine carbon) .
Q. How can researchers safely handle this compound in the laboratory?
- Safety Protocols : Use gloves (chemical-resistant, e.g., nitrile), goggles (EN 166 standard), and lab coats. Ensure eyewash stations and safety showers are accessible. Work in a fume hood with adequate ventilation to avoid dust-air mixtures, which may be explosive. Store away from oxidizing agents and heat sources .
Q. What spectroscopic techniques are used to distinguish E/Z isomers of this compound?
- NMR Analysis : The E-isomer shows a singlet for the oxime proton (δ ~8.5 ppm), while the Z-isomer may exhibit splitting due to hindered rotation. C NMR can confirm the imine carbon environment (e.g., δ 149.2 ppm for E-isomer) .
- IR Spectroscopy : Look for the N–O stretch (~930 cm) and C=N stretch (~1650 cm) to differentiate tautomers .
Advanced Research Questions
Q. How does oxime-nitrone tautomerism influence the reactivity of this compound in nucleophilic additions?
- Mechanistic Insight : Computational studies (DFT) suggest that ~1–2% of the nitrone tautomer may exist in equilibrium with the oxime form. The nitrone’s electrophilic character can facilitate unexpected pathways, such as cycloadditions or radical reactions. Control tautomerism by adjusting solvent polarity or temperature .
- Experimental Validation : Use kinetic studies or trapping experiments with dienophiles to detect nitrone intermediates .
Q. What catalytic strategies enable the use of this compound in radical ring-opening reactions?
- Method : Employ N-heterocyclic carbene (NHC) catalysts under visible light to generate acyl radicals from oxime esters. For example, coupling with aldehydes (e.g., 4-Chlorobenzaldehyde) yields δ-keto nitriles in 71–92% yields. Optimize solvent (DMF or toluene) and catalyst loading (5–10 mol%) .
- Analytical Support : Monitor reaction progress via GC-MS or H NMR, focusing on the disappearance of the oxime proton signal .
Q. How can this compound be utilized in synthesizing heterocyclic compounds like 2,3-dihydroquinazolin-4(1H)-ones?
- Protocol : Perform cyclocondensation with anthranilamide using KOH/DMSO as a green catalyst. Optimize reaction time (2–4 hours) and temperature (80–100°C). Isolate products via recrystallization (ethanol/water) and characterize by melting point and H NMR .
- Key Data : Typical yields range from 70–85%. Note solvent effects—polar aprotic solvents enhance reaction rates .
Q. Data Analysis & Experimental Design
Q. What computational tools are recommended for studying the electronic properties of this compound?
- DFT Applications : Use Gaussian or ORCA software with B3LYP/6-31G* basis sets to calculate tautomer stability, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Compare results with experimental NMR shifts to validate models .
Q. How can researchers resolve contradictory data in reaction yields involving this compound?
- Troubleshooting :
Purity Check : Verify starting material purity via GC-MS or melting point.
Side Reactions : Test for aldol condensation (common in aldehydes with α-hydrogens) using TLC.
Catalyst Deactivation : Replace or regenerate catalysts (e.g., CuNPs/NC) if yields drop below 50% .
Q. Safety & Compliance
Q. What are the ecotoxicological risks of this compound, and how can they be mitigated?
Properties
IUPAC Name |
N-[(4-chlorophenyl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBTCRVPQHOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3848-36-0 | |
Record name | 4-chlorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.